molecular formula C17H13ClN2O2 B13105146 Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate CAS No. 1956383-25-7

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate

Cat. No.: B13105146
CAS No.: 1956383-25-7
M. Wt: 312.7 g/mol
InChI Key: OYNVNVNOUAGZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of anthranilamide with ethyl oxalate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the quinazoline ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be compared with other quinazoline derivatives, such as:

Biological Activity

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate is a compound that belongs to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including one-pot condensation reactions involving suitable precursors such as 2-amino phenyl oxo-acetic acid and other aromatic amines. The synthesis typically yields a compound characterized by its ethyl ester functionality and a chlorophenyl substituent, which plays a crucial role in modulating its biological activity .

Biological Activity Overview

The biological activities of quinazoline derivatives, including this compound, are primarily attributed to their interactions with various biological targets, including kinases and receptors involved in cancer progression.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibits IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative activity. In one study, related quinazoline derivatives showed IC50 values ranging from 0.22 μM to over 10 μM depending on the specific structural modifications .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key kinases associated with cancer cell proliferation. For example, quinazoline derivatives have been shown to inhibit CDK9, a critical regulator of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

2. Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the chlorophenyl group significantly enhances the biological activity of this compound:

  • Substituent Effects : Modifications at various positions on the quinazoline ring can lead to substantial changes in potency. For example, introducing electron-withdrawing groups at specific positions has been correlated with increased kinase inhibition .
  • Ester vs. Acid Form : The ethyl ester form shows reduced activity compared to its free carboxylic acid counterpart, emphasizing the importance of functional groups in maintaining biological activity .

Case Studies

Several case studies have documented the biological effects of this compound and related compounds:

  • Study on CDK9 Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited sub-micromolar activity against CDK9, leading to significant antiproliferative effects on cancer cells .
  • Apoptosis Induction : Research indicated that treatment with this compound resulted in increased expression of apoptotic markers such as p53 and caspase-9, confirming its role in inducing apoptosis via intrinsic pathways .

Data Summary

Biological Activity IC50 Value (µM) Target Effect
Cytotoxicity against MCF-7 cells~0.639CDK9Cell cycle arrest
Apoptosis inductionN/Ap53/Caspase pathwayIncreased apoptosis markers
Kinase inhibitionVariesMultiple kinasesAntiproliferative effects

Properties

CAS No.

1956383-25-7

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate

InChI

InChI=1S/C17H13ClN2O2/c1-2-22-17(21)15-13-5-3-4-6-14(13)19-16(20-15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3

InChI Key

OYNVNVNOUAGZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.